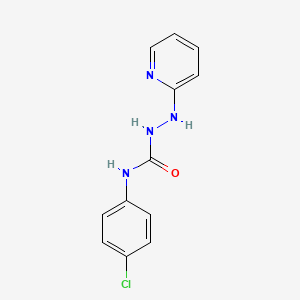
N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide (CPTH) is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in cancer therapy. CPTH has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a crucial role in regulating gene expression.
Wirkmechanismus
N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide inhibits the activity of HATs, which are enzymes that add acetyl groups to histones, a process that regulates gene expression. By inhibiting HAT activity, this compound alters the expression of genes involved in cell growth and division, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. It has also been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide in lab experiments is its specificity towards HATs, which makes it a valuable tool for studying the role of HATs in gene expression. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and lead to false results.
Zukünftige Richtungen
Future research on N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide could focus on identifying its potential as a therapeutic agent for specific types of cancer. Additionally, research could focus on developing more potent and selective inhibitors of HATs, which could have fewer side effects and be more effective in treating cancer. Furthermore, research could investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate to yield 4-chlorobenzohydrazide. The 4-chlorobenzohydrazide is then reacted with 2-pyridinecarboxaldehyde to yield this compound. The purity of this compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-(2-pyridinyl)hydrazinecarboxamide has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy. Additionally, this compound has been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(pyridin-2-ylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c13-9-4-6-10(7-5-9)15-12(18)17-16-11-3-1-2-8-14-11/h1-8H,(H,14,16)(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVCINNDIQSTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141281.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol](/img/structure/B6141291.png)
![4-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6141295.png)

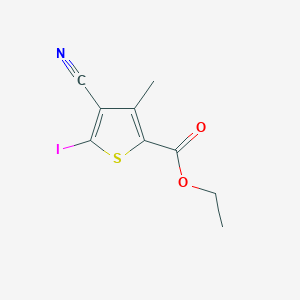
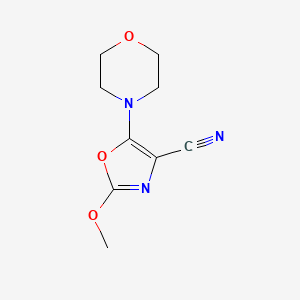
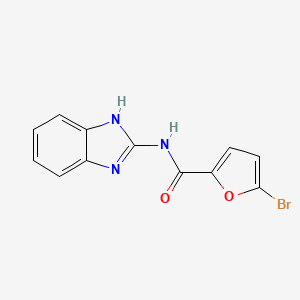
![methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6141341.png)
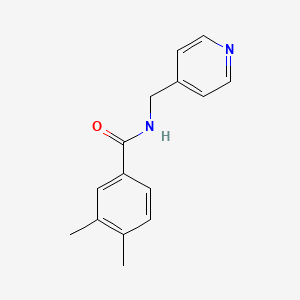
![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzenesulfonamide](/img/structure/B6141346.png)
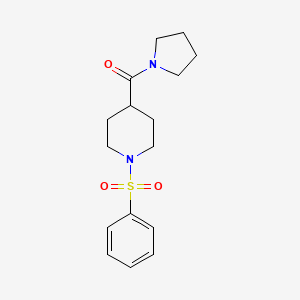
![4-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B6141367.png)

![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)